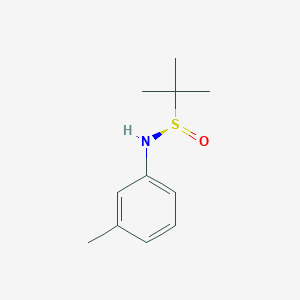

(R)-N-(3-Tolyl) tert-butanesulfinamide

Beschreibung

Eigenschaften

IUPAC Name |

(R)-2-methyl-N-(3-methylphenyl)propane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NOS/c1-9-6-5-7-10(8-9)12-14(13)11(2,3)4/h5-8,12H,1-4H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWRPRYPEZIYKL-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N[S@](=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Lithium Amide-Mediated Alkylation

A widely cited method involves the reaction of tert-butylsulfinamide with 3-tolyl lithium reagents. This approach, adapted from a patent for tert-butylsulfinamide synthesis, proceeds under cryogenic conditions (−70°C) to minimize racemization:

-

Reagent Preparation :

-

Quenching and Isolation :

Key Data :

Asymmetric Oxidation of tert-Butyl Thioethers

An alternative route employs asymmetric oxidation of tert-butyl thioethers using chiral catalysts. This method, detailed in recent academic studies, involves:

-

Substrate Preparation :

-

3-Tolyl tert-butyl thioether is synthesized via nucleophilic substitution between 3-toluenethiol and tert-butyl bromide.

-

-

Catalytic Oxidation :

Reaction Conditions :

-

Catalyst Loading: 10 mol%

-

Temperature: 0°C

-

Reaction Time: 12–16 hours

Advantages :

Industrial-Scale Optimization

Solvent and Temperature Effects

Industrial protocols prioritize solvent systems that balance reactivity and cost. Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to stabilize lithium amides. Elevated temperatures (>−50°C) reduce reaction times but risk racemization, necessitating precise thermal control.

Purification Strategies

-

Flash Chromatography : Hexane/ethyl acetate (4:1) resolves enantiomers with baseline separation.

-

Crystallization : Recrystallization from methanol/water mixtures improves purity to >99%.

Stereochemical Control and Analytical Validation

Chiral Auxiliary Design

The tert-butyl group’s steric bulk enforces a rigid sulfinamide conformation, favoring the (R)-configuration during nucleophilic additions. Computational studies indicate that the energy difference between (R) and (S) transition states exceeds 2 kcal/mol, ensuring high stereoselectivity.

Analyse Chemischer Reaktionen

Types of Reactions: (R)-N-(3-Tolyl) tert-butanesulfinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).

Major Products Formed:

Oxidation: The oxidation of (R)-N-(3-Tolyl) tert-butanesulfinamide can lead to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Chiral Amines

Chiral Auxiliary Role

(R)-N-(3-Tolyl) tert-butanesulfinamide is utilized as a chiral auxiliary in the synthesis of enantiomerically enriched amines. It facilitates the formation of sulfinimines, which are key intermediates in the synthesis of amines through nucleophilic addition reactions. The use of this sulfinamide allows for high levels of stereoselectivity during the synthesis process, minimizing racemization and enhancing product yields .

Examples of Synthesis

- Cetirizine Synthesis : A notable application includes the asymmetric synthesis of cetirizine, an antihistamine, which demonstrated improved potency compared to its racemic counterpart. The process involved using (R)-N-(3-Tolyl) tert-butanesulfinamide as a chiral auxiliary starting from p-chlorobenzaldehyde .

- Amino Acid Derivatives : The compound has also been employed in the synthesis of enantioenriched α-amino acid derivatives via reactions with enolates and Grignard reagents, showcasing its versatility in generating complex chiral structures .

Catalysis in Organic Transformations

Organocatalytic Applications

Research has indicated that (R)-N-(3-Tolyl) tert-butanesulfinamide can serve as an effective organocatalyst in various asymmetric transformations. For instance, it has been shown to catalyze reactions with good yields and enantioselectivities when optimized with Brönsted acids .

Case Studies

- Enantioselective Reduction of Imines : One study demonstrated that modifications to the catalyst structure could significantly enhance reaction yields and enantioselectivity, achieving up to 92% ee in some cases .

- Synthesis of N-Heterocycles : The compound has facilitated the construction of nitrogen-containing heterocycles through nucleophilic additions to sulfinimines, proving essential for synthesizing biologically active compounds .

Pharmaceutical Applications

Drug Development

The utility of (R)-N-(3-Tolyl) tert-butanesulfinamide extends into pharmaceutical research, where it aids in the development of new drugs. Its ability to produce enantiomerically pure compounds is vital for creating effective pharmaceuticals with reduced side effects.

Notable Drugs Developed

Wirkmechanismus

The mechanism by which (R)-N-(3-Tolyl) tert-butanesulfinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Comparisons

Reaction-Specific Performance

Biologische Aktivität

(R)-N-(3-Tolyl) tert-butanesulfinamide is a chiral sulfinamide that has garnered attention in organic synthesis due to its significant biological activity and utility in asymmetric synthesis. This compound is part of a broader class of aryl-sulfinamides, which are known for their role as chiral auxiliaries in the synthesis of various bioactive molecules, particularly in the formation of nitrogen-containing heterocycles.

Chemical Structure and Properties

(R)-N-(3-Tolyl) tert-butanesulfinamide can be represented structurally as follows:

This compound features a tert-butyl group and a sulfinamide functional group, which contribute to its reactivity and selectivity in chemical reactions.

Biological Activity

The biological activity of (R)-N-(3-Tolyl) tert-butanesulfinamide can be summarized in several key areas:

- Antimicrobial Properties : Research indicates that sulfinamides exhibit antimicrobial activity, which may be attributed to their ability to inhibit bacterial enzymes. The presence of the sulfinamide group is crucial for this activity, making compounds like (R)-N-(3-Tolyl) tert-butanesulfinamide potential candidates for developing new antimicrobial agents .

- Neurokinin Receptor Antagonism : This compound has been studied for its ability to act as a neurokinin substance P receptor antagonist. The synthesis of related compounds has shown that modifications in the structure can lead to enhanced receptor binding and antagonistic activity, which is significant for conditions involving neurogenic inflammation .

- Asymmetric Synthesis : (R)-N-(3-Tolyl) tert-butanesulfinamide serves as an effective chiral auxiliary in asymmetric synthesis, particularly in the formation of enantiomerically pure amines and aziridines. Its application in these reactions demonstrates its role in producing biologically relevant compounds with high stereochemical purity .

Synthesis and Mechanistic Insights

The synthesis of (R)-N-(3-Tolyl) tert-butanesulfinamide typically involves the reaction of tert-butanesulfinamide with aryl groups. The mechanism often involves nucleophilic addition to sulfinimines, leading to the formation of various nitrogen heterocycles, which are integral in pharmaceutical chemistry.

Table 1: Summary of Synthesis Methods

| Methodology | Yield (%) | Key Features |

|---|---|---|

| Nucleophilic Addition | 79% | Utilizes Ti(OEt)₄ as a catalyst |

| Asymmetric Radical Alkylation | 85% | Visible light conditions |

| Reduction of α-Halo Imines | 90% | Produces chiral aziridines |

Case Studies

Several studies have explored the biological implications and synthetic applications of (R)-N-(3-Tolyl) tert-butanesulfinamide:

- Study on Neurokinin Receptor Antagonism : A detailed investigation into the structure-activity relationship (SAR) revealed that modifications at the aromatic ring significantly impacted receptor affinity and selectivity. This study highlighted the potential therapeutic applications in treating chronic pain and inflammatory diseases .

- Synthesis of Chiral Compounds : Research demonstrated that using (R)-N-(3-Tolyl) tert-butanesulfinamide as a chiral auxiliary led to high yields of enantiomerically pure products. The methodology was applied successfully in synthesizing complex natural products with biological relevance .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (R)-N-(3-Tolyl) tert-butanesulfinamide, and how is purity validated?

- Synthesis Protocol : A representative procedure involves reacting (R)-tert-butanesulfinamide with 3-tolualdehyde under inert conditions (e.g., Pd-catalyzed coupling). For example, a similar compound (R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide was synthesized via Pd₂(dba)₃ catalysis, followed by NaOH-mediated condensation and purification via silica gel chromatography .

- Validation : Purity is confirmed using ¹H/¹³C NMR, FT-IR, and ESI-MS. Crystal structure determination via X-ray diffraction (XRD) with SHELX software (e.g., SHELXL-97) provides additional validation, achieving R-factors < 0.05 .

Q. How is the crystal structure of (R)-N-(3-Tolyl) tert-butanesulfinamide determined, and what key structural parameters are observed?

- Methodology : Single-crystal XRD data are collected using a diffractometer (e.g., Oxford Diffraction Xcalibur Eos) with MoKα radiation (λ = 0.7107 Å). Data reduction with CrysAlis PRO and refinement via SHELXL-97 yield parameters like torsion angles and hydrogen bonding.

- Key Parameters : In analogous compounds, biphenyl rings exhibit dihedral angles of ~38.98°, and N–H···O hydrogen bonds (e.g., 2.86 Å, 175°) stabilize crystal packing .

Advanced Research Questions

Q. How can diastereoselectivity in sulfinimine formation be optimized using (R)-tert-butanesulfinamide?

- Strategy : Use (R)-tert-butanesulfinamide to generate chiral sulfinimines via condensation with aldehydes/ketones. For example, in pyrrolidine synthesis, Pd-catalyzed oxidative cyclization achieves >96:4 dr. Reaction conditions (e.g., solvent polarity, temperature) and steric effects of the sulfinamide group critically influence selectivity .

- Case Study : Aza-Henry reactions with nitro esters under optimized conditions (e.g., THF, −78°C) yield sulfinamides with dr up to 96:4. Computational modeling (DFT) aids in predicting transition-state geometries .

Q. What computational methods are used to rationalize enantioselectivity in sulfinamide-mediated reactions?

- DFT Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways. For instance, in dibenzo synthesis, DFT predicts energy barriers for diastereomeric transition states, correlating with experimental ee values >99% .

- Key Metrics : Orbital interactions (e.g., π-stacking in imine intermediates) and steric hindrance from the tert-butyl group are quantified to explain selectivity .

Q. How can contradictory data in sulfinamide-based reaction yields be resolved?

- Case Analysis : Discrepancies in diastereoselectivity (e.g., 86:14 vs. 96:4 dr) may arise from sulfinamide configuration (R vs. S). For example, (R)-tert-butanesulfinamide outperforms the S-isomer in aminoallylation due to favorable steric interactions .

- Troubleshooting : Validate reaction conditions (e.g., moisture exclusion, catalyst loading) and characterize intermediates via HPLC or XRD. Reproducibility is enhanced by standardized protocols (e.g., inert atmosphere, degassed solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.